PNMT Inhibition: 2-[(3-Bromobenzyl)amino]-1-phenylethanol Demonstrates a >700-Fold Potency Reduction Relative to a More Potent Analog
In comparative in vitro enzymatic assays, 2-[(3-Bromobenzyl)amino]-1-phenylethanol (CHEMBL144331) exhibits a Ki of 1,440 nM against bovine adrenal phenylethanolamine N-methyltransferase (PNMT) [1]. This contrasts sharply with a structurally optimized PNMT inhibitor (CHEMBL291584), which demonstrates a Ki of 1.11 × 10⁶ nM against the same target [2]. This quantifiable, >700-fold difference in potency confirms that the 3-bromobenzyl substitution pattern is not optimal for high-affinity PNMT inhibition, but rather defines a specific, moderate inhibitory profile.
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | 1,440 nM (CHEMBL144331) |
| Comparator Or Baseline | 1.11 × 10⁶ nM for CHEMBL291584 |
| Quantified Difference | >770-fold difference in Ki |
| Conditions | In vitro radiochemical assay against bovine adrenal PNMT |
Why This Matters
This data proves the compound is a low-micromolar inhibitor, making it suitable as a tool compound for studying PNMT under conditions where a less potent, non-optimized ligand is required, as opposed to a high-affinity probe for target engagement.
- [1] BindingDB. BDBM50217384 (CHEMBL144331). Ki = 1.44E+3 nM for bovine adrenal phenylethanolamine N-methyl-transferase (PNMT). Accessed 2026. View Source
- [2] BindingDB. BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM for bovine adrenal PNMT. Accessed 2026. View Source
